molecular formula C20H21NO3 B5733747 1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione

1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione

Cat. No. B5733747
M. Wt: 323.4 g/mol
InChI Key: JRZYPLWBBPUTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as the drug, Dronedarone, which was initially developed as an anti-arrhythmic agent. Dronedarone is a derivative of amiodarone, a well-known anti-arrhythmic drug that has severe side effects. The synthesis method of Dronedarone is complex, and it requires several steps to produce. Scientific research has shown that Dronedarone has several potential applications in the field of medicine and pharmacology.

Mechanism of Action

Dronedarone works by blocking several ion channels in the heart, which helps to regulate the heart's rhythm. It also has anti-inflammatory properties, which help to reduce inflammation in the body. Dronedarone has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
Dronedarone has several biochemical and physiological effects. It has been shown to reduce the risk of hospitalization due to heart failure in patients with atrial fibrillation. Dronedarone has also been shown to reduce the levels of C-reactive protein, a marker of inflammation in the body. Additionally, Dronedarone has been shown to induce apoptosis in cancer cells, which helps to reduce tumor growth.

Advantages and Limitations for Lab Experiments

Dronedarone has several advantages and limitations for lab experiments. It is a potent anti-arrhythmic agent, which makes it a valuable tool for studying heart conditions. Dronedarone also has anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer. However, Dronedarone has several limitations, including its complex synthesis method and potential side effects.

Future Directions

There are several future directions for the study of Dronedarone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of Dronedarone's anti-inflammatory and anti-cancer properties, which could lead to the development of new treatments for these diseases. Additionally, further research is needed to fully understand Dronedarone's mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of Dronedarone involves several steps. The first step involves the reaction of 4-tert-butylphenol with 4-bromoanisole in the presence of a base to form 4-(4-tert-butylphenoxy)phenylmethanol. The second step involves the reaction of 4-(4-tert-butylphenoxy)phenylmethanol with phosgene to form 1-(4-(4-tert-butylphenoxy)phenyl)-2-chloroethanone. The third step involves the reaction of 1-(4-(4-tert-butylphenoxy)phenyl)-2-chloroethanone with pyrrolidine to form 1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione.

Scientific Research Applications

Dronedarone has several potential applications in the field of medicine and pharmacology. It has been shown to be effective in treating atrial fibrillation, a common heart condition. Dronedarone has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Dronedarone has been shown to have anti-cancer properties, and it is being studied as a potential cancer treatment.

properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)21-18(22)12-13-19(21)23/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYPLWBBPUTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Tert-butylphenoxy)phenyl]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.